molecular formula C10H20 B009782 3-Ethyl-3-octene CAS No. 19781-31-8

3-Ethyl-3-octene

Cat. No.: B009782
CAS No.: 19781-31-8
M. Wt: 140.27 g/mol
InChI Key: KNIRLWRQSSLZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-octene is an organic compound with the molecular formula C10H20. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-3-octene can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts, such as chromium-based catalytic systems, to selectively oligomerize ethylene to produce 1-octene . The reaction conditions typically involve high pressures and temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high selectivity and yield. Chromium-based catalysts are commonly employed due to their efficiency in oligomerizing ethylene to produce linear alpha-olefins like 1-octene . The process may also involve fractional distillation to isolate the desired compound from a mixture of oligomers.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-octene undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bond can convert this compound to 3-ethyl-octane.

    Substitution: The compound can undergo halogenation, where halogens like chlorine or bromine add across the double bond.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically employed.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: 3-Ethyl-octane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Ethyl-3-octene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-3-octene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond to form new products. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

3-Ethyl-3-octene can be compared with other similar alkenes, such as:

    1-Octene: Another linear alpha-olefin with a double bond at the first carbon.

    3-Methyl-1-butene: A smaller alkene with a similar structure but fewer carbon atoms.

    1-Decene: A longer-chain alkene with a double bond at the first carbon.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other alkenes .

Properties

IUPAC Name

3-ethyloct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-4-7-8-9-10(5-2)6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIRLWRQSSLZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337645
Record name 3-Ethyl-3-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-31-8
Record name 3-Ethyl-3-octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3-octene
Reactant of Route 2
3-Ethyl-3-octene
Reactant of Route 3
Reactant of Route 3
3-Ethyl-3-octene
Reactant of Route 4
Reactant of Route 4
3-Ethyl-3-octene
Reactant of Route 5
3-Ethyl-3-octene
Reactant of Route 6
Reactant of Route 6
3-Ethyl-3-octene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.